molecular formula C17H27N3O2S2 B6473650 N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640978-36-3

N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6473650
CAS No.: 2640978-36-3
M. Wt: 369.5 g/mol
InChI Key: DFKUSNATMAFBMC-UHFFFAOYSA-N
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Description

“N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known to have diverse biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the attachment of the piperidine and cyclopropane rings. The sulfonamide group would likely be added last .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a cyclopropane ring, which is a three-membered ring of carbon atoms.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiazole, piperidine, and cyclopropane rings, as well as the sulfonamide group. The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole, piperidine, and cyclopropane rings, as well as the sulfonamide group, would affect its solubility, boiling point, and other properties .

Biochemical Analysis

Biochemical Properties

N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known for its ability to participate in various biochemical processes, including enzyme inhibition and activation. This compound has been observed to interact with enzymes such as kinases and proteases, influencing their activity and thereby affecting various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that can alter cellular proliferation and differentiation . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their function. This compound has been found to inhibit certain kinases, leading to a downstream effect on various signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Properties

IUPAC Name

N-[1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S2/c21-24(22,16-7-8-16)19-14-6-3-9-20(10-14)11-15-12-23-17(18-15)13-4-1-2-5-13/h12-14,16,19H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKUSNATMAFBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=CS2)CN3CCCC(C3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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